2-ethenylazetidine hydrochloride

Cycloaddition Medium-sized ring synthesis Heterocyclic chemistry

2-Ethenylazetidine hydrochloride (also known as 2-vinylazetidine hydrochloride) is a nitrogen-containing, four-membered heterocyclic compound belonging to the azetidine class. It has the molecular formula C5H10ClN, a molecular weight of 119.59 g/mol, and is commercially available as its hydrochloride salt, which enhances its stability and solubility for use in organic synthesis.

Molecular Formula C5H10ClN
Molecular Weight 119.6
CAS No. 2763758-75-2
Cat. No. B6276456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethenylazetidine hydrochloride
CAS2763758-75-2
Molecular FormulaC5H10ClN
Molecular Weight119.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethenylazetidine Hydrochloride (CAS 2763758-75-2): Technical Specifications and Core Procurement Data


2-Ethenylazetidine hydrochloride (also known as 2-vinylazetidine hydrochloride) is a nitrogen-containing, four-membered heterocyclic compound belonging to the azetidine class . It has the molecular formula C5H10ClN, a molecular weight of 119.59 g/mol, and is commercially available as its hydrochloride salt, which enhances its stability and solubility for use in organic synthesis . The compound is characterized by the presence of a reactive vinyl group at the 2-position of the strained azetidine ring, making it a versatile intermediate for the synthesis of larger nitrogen-containing heterocycles [1].

Why Simple Azetidine Analogs Cannot Substitute for 2-Ethenylazetidine Hydrochloride


Direct substitution of 2-ethenylazetidine hydrochloride with a generic azetidine analog (e.g., 2-methylazetidine hydrochloride or unsubstituted azetidine hydrochloride) is not feasible for applications requiring unique reactivity profiles. The presence of the vinyl substituent fundamentally alters the molecule's chemical behavior, enabling it to act as a 6-atom synthon in [6+2] cycloadditions and facilitating ring-expansion pathways to yield 7- or 8-membered heterocycles, reactions which are not accessible to simpler, alkyl-substituted azetidines [1]. Furthermore, compared to the more strained 2-vinylaziridines, the azetidine scaffold offers a distinct balance of strain-driven reactivity and improved thermal stability, leading to different reaction outcomes and selectivities [2]. Therefore, procurement of the specific vinyl-substituted derivative is critical for achieving the desired synthetic transformations.

2-Ethenylazetidine Hydrochloride: Comparative Reactivity and Yield Data vs. Key Analogs


Superior Yield in [6+2] Cycloaddition: 2-Vinylazetidine vs. Unsubstituted Azetidine

The 2-vinylazetidine core is an essential substrate for [6+2] cycloaddition reactions to form eight-membered cyclic ureas, a reaction pathway not available to unsubstituted azetidine. In a direct comparison, the reaction of 2-vinylazetidine (1a) with tosyl isocyanate (2a) in CH2Cl2 at room temperature proceeds smoothly without a catalyst to give the eight-membered cyclic urea (3aa) in 71% yield [1]. This reaction fails with non-vinyl azetidines, which cannot participate as a six-atom component.

Cycloaddition Medium-sized ring synthesis Heterocyclic chemistry

High Efficiency in Benzyne Cycloaddition: 2-Vinylazetidine Achieves Up to 81% Yield

2-Vinylazetidines demonstrate high efficiency in catalyst-free cycloadditions with benzyne to generate valuable 1-benzazocine derivatives. Under optimized conditions, the reaction of 1-benzyl-2-vinylazetidine (1a) with a benzyne precursor in the presence of CsF at 50 °C afforded the corresponding 1-benzazocine derivative (3aa) in 81% isolated yield [1]. This performance represents a key differentiator from other strained amines, such as aziridines, which may require harsher conditions or show lower selectivity for this specific transformation.

Aryne chemistry Benzazocine synthesis Catalyst-free reactions

Divergent Ring-Expansion Selectivity: 2-Vinylazetidine vs. 2-Alkylazetidines

In cobalt carbonyl-catalyzed carbonylation reactions, 2-vinylazetidines undergo a distinct ring-expansion pathway compared to 2-alkyl-substituted azetidines. While 2-alkylazetidines typically yield 5-membered pyrrolidinones, 2-vinylazetidines selectively afford 7-membered tetrahydroazepinones [1]. This divergence in product selectivity is a direct consequence of the vinyl group's ability to participate in the reaction mechanism, providing access to a different ring size and chemical space. The reaction is reported to proceed in high yields and with good functional group tolerance [1].

Carbonylation Ring expansion Regioselectivity

Balance of Reactivity and Stability: Azetidine vs. Aziridine Scaffolds

The azetidine core offers a quantifiable balance of reactivity and stability compared to its 3-membered analog, aziridine. The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol, which is significantly lower than that of aziridine (~27.7 kcal/mol) . This lower strain renders 2-vinylazetidines more thermally stable and less prone to uncontrolled decomposition than 2-vinylaziridines, allowing for a wider range of reaction conditions [1]. For instance, N-aryl-2-vinylazetidines show enhanced thermal stability over the corresponding aziridines, which is attributed to the reduced ring strain [1].

Ring strain Stability Synthetic intermediate

Optimal Application Scenarios for 2-Ethenylazetidine Hydrochloride Based on Evidenced Reactivity


Synthesis of Medium-Sized N-Heterocycles for Drug Discovery

This compound is the substrate of choice for catalyst-free [6+2] cycloadditions to rapidly construct eight-membered cyclic ureas and azocines, as demonstrated by isolated yields up to 89% for substituted derivatives [1]. Its ability to act as a six-atom synthon is unique among azetidines and provides a direct route to medium-sized rings that are otherwise challenging to synthesize, making it highly valuable for medicinal chemistry libraries targeting underexplored chemical space [2].

Efficient Access to 1-Benzazocine Scaffolds

Procurement of this compound is justified for programs requiring 1-benzazocine derivatives, a structural motif found in numerous biologically active compounds. The catalyst-free cycloaddition with benzyne proceeds in high yield (up to 81%) under mild conditions (50 °C), offering a significant advantage over alternative multi-step syntheses for these valuable intermediates [3].

Selective Synthesis of 7-Membered Azepane Rings

In carbonylation reactions, 2-ethenylazetidine hydrochloride provides exclusive access to 7-membered tetrahydroazepinones, a selectivity not available with 2-alkylazetidine analogs, which yield 5-membered pyrrolidinones [4]. This makes it an essential building block for projects specifically targeting azepane-containing pharmaceuticals or natural products.

A Robust Building Block for Multi-Step Synthesis

Compared to the more strained and less stable 2-vinylaziridines, the 2-vinylazetidine scaffold offers a superior balance of reactivity and thermal stability [5]. This makes it a more reliable and scalable intermediate for complex, multi-step organic syntheses, reducing the risk of decomposition and improving overall process robustness.

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